molecular formula C10H11NO4 B173416 Ethyl 4-methyl-3-nitrobenzoate CAS No. 19013-15-1

Ethyl 4-methyl-3-nitrobenzoate

Cat. No.: B173416
CAS No.: 19013-15-1
M. Wt: 209.2 g/mol
InChI Key: FWOACYVHDUBZDT-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, a methyl group, and a nitro group attached to a benzene ring

Scientific Research Applications

Ethyl 4-methyl-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of drugs, particularly those requiring nitroaromatic intermediates.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Safety and Hazards

When handling Ethyl 4-methyl-3-nitrobenzoate, it is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers

There are several papers related to this compound. One paper discusses the synthesis of benzocaine, which involves the esterification of p-nitrobenzoic acid, a process similar to the synthesis of this compound . Another paper discusses the preparation of Ethyl 4-Nitrobenzoate using ultradispersed natural zeolite catalysts .

Mechanism of Action

Target of Action

Ethyl 4-methyl-3-nitrobenzoate is a chemical compound that primarily targets the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It undergoes nitration , a process where a nitro group is added to an organic compound . This is followed by reduction , which involves the gain of electrons or loss of oxygen, converting the nitro group to an amine . The compound can also undergo Friedel-Crafts acylation , a process that introduces an acyl group into the compound .

Biochemical Pathways

The biochemical pathways affected by this compound involve the nitration and reduction of aromatic compounds . Nitration introduces a nitro group into the compound, which can then be reduced to an amine . These reactions can lead to the formation of new compounds with different properties.

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be inferred from its chemical structure and the known properties of similar compounds. For instance, it is likely that the compound is absorbed and distributed throughout the body, metabolized by enzymatic reactions, and excreted through the kidneys .

Result of Action

The result of this compound’s action is the transformation of the target compound through the addition of a nitro group and its subsequent reduction to an amine . This can lead to the formation of new compounds with different chemical and physical properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the nitration reaction can be affected by the temperature and the presence of catalysts . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically require maintaining a low temperature during nitration to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yield. This method allows for better control over reaction parameters and can lead to higher conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 4-methyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and ethanol.

Comparison with Similar Compounds

Ethyl 4-methyl-3-nitrobenzoate can be compared with other nitrobenzoates such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-nitrobenzoate: Lacks the methyl group on the benzene ring.

    Ethyl 4-nitrobenzoate: Lacks the methyl group and has the nitro group in a different position.

Properties

IUPAC Name

ethyl 4-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOACYVHDUBZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565861
Record name Ethyl 4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19013-15-1
Record name Ethyl 4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methyl-3-nitro-benzoic acid (71 g, 0.39 mol) was dissolved in dry EtOH (600 mL) and dry HCl gas was bubbled into the solution for 5 min. The reaction was heated to 90° C. under N2 for 20 h, then cooled and concentrated to give 4-methyl-3-nitro-benzoic acid ethyl ester as a straw-color liquid (80.0 g, yield 98%).
Quantity
71 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

4-Methyl-3-nitrobenzoic acid (71 g, 0.39 mol) is dissolved in dry ethanol (600 mL) and dry HCl gas is bubbled into the solution for 5 min. The reaction mixture is heated to 90° C. under N2 for 20 h. The solvent is removed under vacuum to afford the title compound as a straw-colored liquid (80.0 g, 98%).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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